5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
Description
The compound 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride (hereafter referred to as the target compound) is a structurally complex molecule featuring:
- A 5-chlorothiophene-2-carboxamide core.
- A 4-fluorobenzo[d]thiazol-2-yl substituent.
- A 2-morpholinoethyl group on the amide nitrogen.
This compound’s design integrates halogenated aromatic systems (Cl, F) and a morpholinoethyl side chain, which may improve bioavailability and target binding in drug discovery contexts . Below, we compare its structural, synthetic, and spectral features with analogous compounds from recent literature.
Properties
IUPAC Name |
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2S2.ClH/c19-15-5-4-14(26-15)17(24)23(7-6-22-8-10-25-11-9-22)18-21-16-12(20)2-1-3-13(16)27-18;/h1-5H,6-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWSSLPAWIXJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound belongs to the class of thiazole derivatives, characterized by the presence of a thiophene ring and a morpholinoethyl side chain. The synthesis typically involves multi-step reactions, including:
- Formation of the Thiazole Ring : Achieved through cyclization of appropriate precursors.
- Fluorination : Introduction of the fluorine atom via electrophilic fluorination.
- Amide Bond Formation : Reaction with morpholinoethylamine to form the final amide structure.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. In particular, compounds similar to 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride have been tested against various cancer cell lines. For instance:
- Case Study : A study evaluated the cytotoxic effects of related benzothiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The derivatives demonstrated IC50 values ranging from 0.4 to 1.0 µM, indicating potent activity against these cell types .
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial properties. In vitro studies have demonstrated their efficacy against various bacterial and fungal strains:
- Minimum Inhibitory Concentration (MIC) : Related compounds exhibited MIC values as low as 50 µg/mL against tested organisms, suggesting strong antimicrobial potential .
The mechanism by which 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride exerts its biological effects is believed to involve:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells has been observed, contributing to their anticancer effects.
Data Summary
| Property | Value/Observation |
|---|---|
| IC50 against MCF-7 | 0.57 µM |
| IC50 against A549 | 0.4 µM |
| MIC for Antimicrobial Activity | 50 µg/mL for various strains |
| Mechanism of Action | Enzyme inhibition, apoptosis induction |
Comparison with Similar Compounds
Structural Analogues from Benzo[b]thiophene Carboxamide Series ()
Compounds 48–59 in share a benzo[b]thiophene-2-carboxamide backbone but differ in substituents (Table 1). Key comparisons include:
- Substituent Effects: The target compound’s 4-fluorobenzo[d]thiazole moiety contrasts with the piperidin-4-ylmethyl group in compounds 48–57. Fluorine substitution on aromatic rings often enhances metabolic stability and lipophilicity compared to bulkier groups like tert-butyl (Compound 54) or morpholino (Compound 58) .
- Salt Form : Like the target compound, these analogues are hydrochloride salts, suggesting shared strategies for improving aqueous solubility.
Table 1: Structural Comparison with Benzo[b]thiophene Carboxamides
Chalcone Derivatives with 5-Chlorothiophene ()
Compounds 4b–4g in feature a 5-chlorothiophene-2-carboxamide core but are conjugated with chalcone (acrylophenone) groups. Key differences include:
- Backbone Flexibility: The target compound’s rigid benzo[d]thiazole and morpholinoethyl groups contrast with the flexible acrylophenone chain in chalcone derivatives. This rigidity may influence binding to biological targets.
- Spectral Data: IR: The target compound’s amide C=O stretch (~1680 cm⁻¹) aligns with chalcone derivatives (1663–1682 cm⁻¹) . NMR: The morpholinoethyl group in the target compound would show distinct proton signals (e.g., δ ~3.5–4.0 ppm for morpholine protons) compared to chalcone aryl protons (δ ~6.5–8.0 ppm) .
Nitrothiophene Carboxamides ()
Compounds in (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) share a thiophene-carboxamide backbone but incorporate nitro groups instead of chlorine. Notable contrasts:
- Electron-Withdrawing Effects : The nitro group () strongly withdraws electrons, reducing aromatic ring reactivity compared to the chloro substituent in the target compound.
- Purity Challenges : The nitro-substituted compound in had only 42% purity post-synthesis, whereas the target compound’s commercial availability () suggests optimized synthetic protocols .
Triazole and Thiazole Derivatives ()
- Triazoles () : Compounds 7–9 exist as thione tautomers, confirmed by IR (absence of S-H bands at 2500–2600 cm⁻¹). The target compound’s benzo[d]thiazole group lacks this tautomerism, simplifying spectral interpretation .
- Thiazoles (): The nitazoxanide derivative N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide shares halogenated thiazole and benzamide motifs with the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
